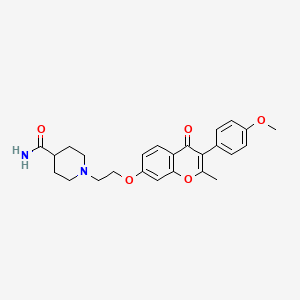
1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives have been evaluated for various pharmacological applications .
Biologische Aktivität
The compound 1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of derivatives known for their diverse pharmacological profiles. The structure can be broken down as follows:
- Chromene Core : The chromenone structure provides a foundation for various biological interactions.
- Piperidine Moiety : This part is crucial for receptor binding and enhances the compound's bioactivity.
- Methoxyphenyl Group : Known to influence the compound's lipophilicity and interaction with biological targets.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have shown interactions with GPCRs, which are pivotal in signal transduction pathways influencing various physiological responses .
- Enzyme Inhibition : The presence of the piperidine ring suggests potential inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) .
- Antioxidant Activity : Chromenone derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative damage, potentially through free radical scavenging. |
| Neuroprotective | May offer protection in neurodegenerative models by modulating neurotransmitter levels. |
| Anti-inflammatory | Exhibits potential in reducing inflammation through various signaling pathways. |
| Antitumor | Early studies suggest cytotoxic effects on cancer cell lines. |
Neuroprotective Effects
A study examining similar chromenone derivatives found that they could significantly reduce neuronal cell death in models of excitotoxicity, indicating a protective effect against neurodegenerative diseases . This suggests that the compound may also exhibit neuroprotective properties through similar pathways.
Antitumor Activity
Research into related compounds has demonstrated that chromenone derivatives can induce apoptosis in cancer cells. For instance, one study noted that certain chromenone structures inhibited cell proliferation in breast cancer cell lines, suggesting a potential role for our compound in cancer therapy .
Enzyme Interaction Studies
Investigations into enzyme interactions have shown that compounds with similar structures can inhibit MAO activity, which is crucial for regulating neurotransmitter levels in the brain. This inhibition may lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .
Eigenschaften
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16-23(17-3-5-19(30-2)6-4-17)24(28)21-8-7-20(15-22(21)32-16)31-14-13-27-11-9-18(10-12-27)25(26)29/h3-8,15,18H,9-14H2,1-2H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXZVSYERGGWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














